(2E)-3-[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid
Description
(2E)-3-[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid is an α,β-unsaturated carboxylic acid featuring a pyrazole ring substituted with a but-2-ynyl group at the N1 position. The (2E)-configuration of the propenoic acid moiety ensures a conjugated double bond system, which enhances electronic delocalization and influences reactivity. This compound is synthesized via Knoevenagel condensation, a common method for preparing α,β-unsaturated acids from aldehydes and active methylene compounds . The but-2-ynyl substituent introduces steric and electronic effects, distinguishing it from analogs with aliphatic, aromatic, or heterocyclic substituents.
Properties
IUPAC Name |
(E)-3-(1-but-2-ynylpyrazol-4-yl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-3-6-12-8-9(7-11-12)4-5-10(13)14/h4-5,7-8H,6H2,1H3,(H,13,14)/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTCXIOGFCCAAK-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN1C=C(C=N1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#CCN1C=C(C=N1)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Pyrazole with But-2-yn-1-yl Halides
One common approach involves the alkylation of pyrazole at the N-1 position using but-2-yn-1-yl halides (such as bromides or iodides) under basic conditions.
| Parameter | Details |
|---|---|
| Starting material | Pyrazole |
| Alkylating agent | But-2-yn-1-yl bromide or iodide |
| Base | Potassium carbonate (K2CO3) or sodium hydride (NaH) |
| Solvent | Dimethylformamide (DMF) or tetrahydrofuran (THF) |
| Temperature | Room temperature to reflux |
| Reaction time | 6–24 hours |
| Yield | Moderate to high (60–85%) |
This step yields 1-(but-2-yn-1-yl)-1H-pyrazole as a key intermediate, which is then further functionalized.
Purification and Characterization
Purification is generally performed by recrystallization or column chromatography. Characterization includes:
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C)
- Mass Spectrometry (MS)
- Infrared (IR) spectroscopy
- Elemental analysis
The compound is typically obtained with a purity of 95% or higher, as confirmed by chromatographic and spectroscopic data.
Summary Table of Preparation Conditions
| Step | Reagents/Conditions | Outcome/Yield | Notes |
|---|---|---|---|
| N-alkylation of pyrazole | But-2-yn-1-yl bromide, K2CO3, DMF, RT–reflux | 60–85% yield | Mild base, polar aprotic solvent |
| Installation of acrylic acid moiety | Pd(0) catalysis or Knoevenagel condensation | 50–80% yield | E-configuration control |
| Purification | Recrystallization or chromatography | >95% purity | Confirmation by NMR, MS, IR |
Research Findings and Optimization Notes
Selectivity: The alkylation step requires careful control to avoid multiple substitutions or side reactions at other nitrogen sites or ring carbons.
E-configuration: The acrylic acid double bond is predominantly in the (2E) configuration, favored thermodynamically and confirmed by NMR coupling constants.
Catalyst choice: Palladium catalysts with phosphine ligands improve coupling efficiency and yield in the installation of the prop-2-enoic acid group.
Solvent effects: Polar aprotic solvents such as DMF enhance alkylation and coupling reactions by stabilizing charged intermediates.
Purity and yield trade-offs: Higher purity (>95%) is achievable with additional purification steps but may reduce overall yield.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the propenoic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: The major product would be the corresponding carboxylic acid derivative.
Reduction: The major product would be the corresponding alcohol.
Substitution: The major products would be the substituted derivatives at the propenoic acid moiety.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, (2E)-3-[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid serves as a valuable building block. It can be utilized to create more complex organic molecules through various reactions such as:
- Oxidation : Using potassium permanganate or chromium trioxide.
| Reaction Type | Reagents | Major Products |
|---|---|---|
| Oxidation | Potassium permanganate | Carboxylic acid derivatives |
| Reduction | Hydrogen gas + Pd catalyst | Alcohol derivatives |
| Substitution | Nucleophiles + Base | Substituted derivatives |
Biology
The compound has been investigated for its potential as a biochemical probe due to its structural characteristics. Its interactions with biological targets may lead to significant findings in pharmacology.
Biological Activities
Research indicates that this compound exhibits:
- Anti-inflammatory Properties : The compound may inhibit specific enzymes involved in inflammatory pathways.
Case Study : A study explored the compound's effects on inflammatory markers in vitro, demonstrating significant reduction in cytokine levels.
Medicine
The therapeutic potential of this compound is being explored, particularly in the context of cancer treatment and anti-inflammatory applications.
Therapeutic Investigations
Research has shown that:
- The compound may exhibit anticancer activities by modulating cell signaling pathways.
Case Study : In vitro studies on cancer cell lines indicated that the compound reduced proliferation rates, suggesting potential as a chemotherapeutic agent.
Industry
In industrial applications, this compound is used in the development of new materials and as a precursor for specialty chemicals.
Industrial Uses
The compound's unique properties make it suitable for:
- Material Science : Development of polymers with enhanced properties.
Data Table of Industrial Applications
| Application Area | Specific Use |
|---|---|
| Material Science | Polymer synthesis |
| Specialty Chemicals | Precursor for various chemical syntheses |
Mechanism of Action
The mechanism of action of (2E)-3-[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural analogs and their properties:
| Compound Name | Substituent on Pyrazole (N1) | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| (2E)-3-[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid (Target Compound) | But-2-ynyl | C11H10N2O2 | 202.21* | Alkyne substituent; high electron-withdrawing effect, linear geometry |
| (2E)-3-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid | But-3-enyl | C11H12N2O2 | 204.22 | Alkene substituent; less electron-withdrawing than alkyne |
| (2E)-3-(1-Phenyl-1H-pyrazol-4-yl)prop-2-enoic acid | Phenyl | C12H10N2O2 | 214.22 | Aromatic group; enhances lipophilicity and π-π interactions |
| (2E)-3-[1-Benzyl-3-(4-chlorophenyl)-1H-pyrazol-4-yl]prop-2-enoic acid | Benzyl + 4-chlorophenyl | C20H15ClN2O2 | 350.80 | Bulky substituents; potential for enhanced biological activity |
| Methyl (2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate | Methyl (ester derivative) | C8H10N2O2 | 166.18 | Ester group; improved membrane permeability compared to carboxylic acid |
| (E)-3-[5-chloro-3-methyl-1-[(4-methylphenyl)methyl]pyrazol-4-yl]prop-2-enoic acid | Chloro + methylbenzyl | C15H15ClN2O2 | 290.74 | Halogenation increases electronegativity; bulky substituent affects binding |
*Calculated molecular weight based on formula.
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing vs. Aromatic substituents like phenyl (C12H10N2O2) enhance lipophilicity (LogP ~2.1) compared to aliphatic chains (LogP ~1.5 for but-2-ynyl) .
- Steric Effects :
Bulky groups (e.g., benzyl, naphthalenylmethyl) reduce rotational freedom and may hinder binding to enzymatic pockets, as seen in cyclooxygenase inhibitors .
Research Findings and Data
Key Comparative Studies
Structural Insights from Crystallography
While crystallographic data for the target compound is unavailable, analogs like (E)-3-[1-benzyl-3-(4-chlorophenyl)-1H-pyrazol-4-yl]acrylic acid have been resolved using SHELX software, revealing planar pyrazole rings and trans-configuration of the propenoic acid moiety .
Biological Activity
Introduction
The compound (2E)-3-[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid, also known by its CAS number 2098161-82-9, is an organic molecule that has garnered attention for its potential biological activities. Characterized by a unique structure that includes a pyrazole ring and a propenoic acid moiety, this compound has been investigated for various pharmacological properties, including anti-inflammatory and anticancer activities.
Chemical Structure
The molecular formula of this compound is with a molecular weight of approximately 190.20 g/mol. The structural representation can be summarized as follows:
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazole Ring : Reacting hydrazine with a suitable 1,3-diketone under acidic conditions.
- Alkylation : The pyrazole ring is alkylated with but-2-yn-1-yl bromide in the presence of a base like potassium carbonate.
- Coupling with Propenoic Acid : The final step involves coupling the alkylated pyrazole with propenoic acid using reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst.
Anti-inflammatory Properties
Research has shown that this compound exhibits significant anti-inflammatory activity. It appears to modulate inflammatory pathways by inhibiting specific enzymes involved in the production of inflammatory mediators. For instance, studies have indicated that this compound can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties, particularly against certain types of cancer cells. The mechanism may involve the induction of apoptosis (programmed cell death) in cancer cells through the activation of caspases and modulation of cell cycle regulators .
Case Studies
Several case studies have highlighted the biological activity of this compound:
-
Study on Inflammatory Models :
- In an animal model of arthritis, administration of this compound resulted in reduced swelling and inflammation markers compared to control groups.
- Cancer Cell Line Studies :
The mechanism of action for this compound involves interaction with specific molecular targets:
- Enzyme Inhibition : It inhibits enzymes like COX, reducing prostaglandin synthesis.
- Cell Signaling Pathways : The compound may interfere with signaling pathways associated with inflammation and cancer progression, such as NF-kB and MAPK pathways .
Comparison with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (2E)-3-[1-(but-2-yn-1-yl)-1H-pyrazol-3/5/4-y]propanoic acid | Varies by position | Similar anti-inflammatory effects |
| Methyl ester derivative | Methyl ester form | Enhanced solubility and bioavailability |
The unique substitution pattern on the pyrazole ring and the presence of the propenoic acid moiety contribute to distinct biological properties compared to similar compounds.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (2E)-3-[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves coupling a pyrazole derivative with a propenoic acid moiety. For example, metal-catalyzed cross-coupling reactions (e.g., palladium-mediated Sonogashira coupling) can introduce the but-2-yn-1-yl group to the pyrazole ring . Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) and characterization by HPLC (≥95% purity) are critical. Challenges include managing side reactions from the alkyne group; inert conditions (argon atmosphere) and low temperatures (0–4°C) improve yield .
Q. How can the stereochemistry and crystal structure of this compound be confirmed?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystallize the compound in a solvent system (e.g., methanol/dichloromethane) and collect data at 100 K to minimize thermal motion artifacts. Key parameters include bond lengths (e.g., C=C double bond ≈1.34 Å) and torsion angles to confirm the E-configuration . For labs without SC-XRD access, NOESY NMR can infer stereochemistry by analyzing spatial proximity of protons .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Identify pyrazole protons (δ 7.5–8.5 ppm) and propenoic acid protons (δ 6.2–6.8 ppm for E-isomer). The but-2-yn-1-yl group shows distinct alkyne proton absence (sp-hybridized C-H) and carbon signals (δ 70–90 ppm for sp carbons) .
- IR Spectroscopy : Confirm carboxylic acid (O-H stretch ≈2500–3000 cm⁻¹, C=O ≈1700 cm⁻¹) and alkyne (C≡C ≈2100–2260 cm⁻¹) groups .
- HRMS : Validate molecular formula (e.g., C12H11N2O2 requires m/z 215.0821) .
Advanced Research Questions
Q. How do electronic effects of the but-2-yn-1-yl group influence the compound’s reactivity in cycloaddition reactions?
- Methodological Answer : The electron-deficient alkyne can participate in Huisgen 1,3-dipolar cycloadditions with azides (click chemistry). Computational studies (DFT at B3LYP/6-31G* level) predict regioselectivity in triazole formation. Experimental validation: React with benzyl azide under Cu(I) catalysis (CuSO4/sodium ascorbate) and monitor by TLC. Isolated yields >80% indicate high reactivity .
Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer)?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Standardize testing using:
- MIC assays (for antimicrobial activity): Follow CLSI guidelines with E. coli ATCC 25922 and S. aureus ATCC 29213 .
- MTT assays (for anticancer activity): Use NCI-60 cell lines with IC50 values calculated via nonlinear regression .
- SAR Analysis : Modify substituents (e.g., replace but-2-yn-1-yl with phenyl) to isolate pharmacophores .
Q. How can computational modeling predict interactions with biological targets (e.g., COX-2)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with COX-2 crystal structure (PDB: 3LN1). Parameterize the compound’s force field with GAFF2 and assign charges via AM1-BCC. Key interactions: Hydrogen bonding between the carboxylic acid and Arg120/His90 residues .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2.0 Å acceptable). Validate with experimental IC50 data .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
